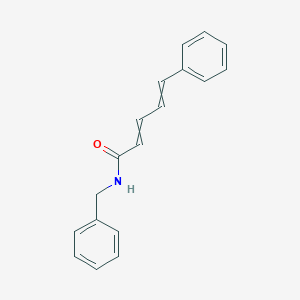
N-benzyl-5-phenylpenta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-phenylpenta-2,4-dienamide is an organic compound with the molecular formula C₁₈H₁₇NO It is characterized by the presence of a benzyl group attached to a 5-phenylpenta-2,4-dienamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-phenylpenta-2,4-dienamide typically involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group or the phenyl rings can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-benzyl-5-phenylpenta-2,4-dienamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-5-phenylpenta-2,4-dienamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites, thereby influencing cellular processes. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-2-cyano-5-phenylpenta-2,4-dienamide: This compound shares a similar backbone but includes a cyano group, which can alter its reactivity and applications.
5-phenylpenta-2,4-dienoic acid benzyl amide: Another related compound with slight variations in its structure.
Uniqueness
N-benzyl-5-phenylpenta-2,4-dienamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
142039-55-2 |
|---|---|
Fórmula molecular |
C18H17NO |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
N-benzyl-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C18H17NO/c20-18(19-15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-14H,15H2,(H,19,20) |
Clave InChI |
RZXWSJQSFHQYOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C=CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B12543562.png)
![3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid](/img/structure/B12543576.png)
![4H-Furo[3,2-c]pyran-2(6H)-one](/img/structure/B12543578.png)
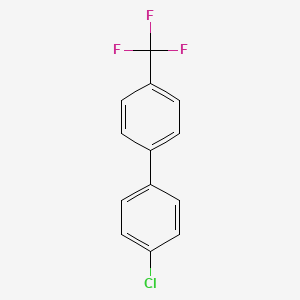
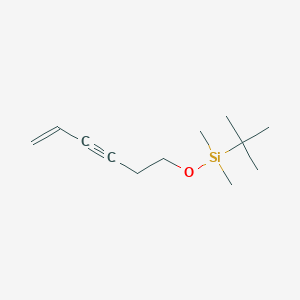
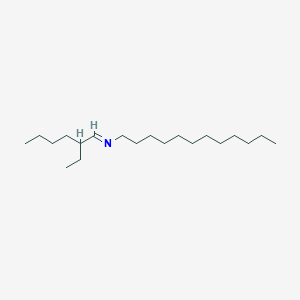
![4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol](/img/structure/B12543595.png)
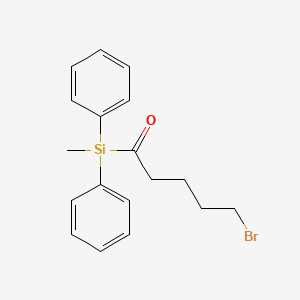

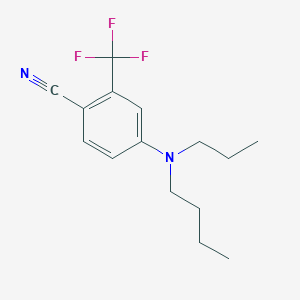
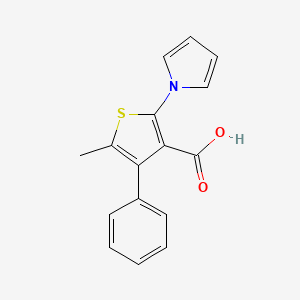
![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)
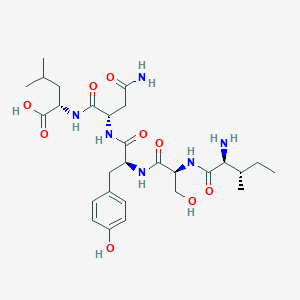
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)
